![molecular formula C12H12FNO3S B2465754 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid CAS No. 1032056-52-2](/img/structure/B2465754.png)
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid” is a chemical compound with the CAS Number: 1032056-52-2 . It has a molecular weight of 269.3 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H12FNO3S/c13-8-4-2-1-3-7 (8)5-10-11 (15)14-9 (6-18-10)12 (16)17/h1-4,9-10H,5-6H2, (H,14,15) (H,16,17) . This indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.3 . It is typically found in powder form and is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored the synthesis of structurally related fluorinated compounds, which are important intermediates for biologically active drugs, particularly in anticancer therapies. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid demonstrates techniques relevant to producing similar fluorinated compounds, including steps like substitution and hydrolysis (Zhang et al., 2019).
Chemical Properties : Understanding the chemical properties of related fluorinated compounds provides insights into the applications of 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid. For example, compounds like 6-methoxy-4-quinolone exhibit strong fluorescence in a wide pH range, indicating potential uses in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Biological and Medicinal Research
Antibacterial Applications : Research on similar fluorinated compounds has shown potent antibacterial activities. Studies on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, for example, revealed their efficacy against both Gram-positive and Gram-negative organisms, suggesting potential antibacterial applications for 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid as well (Cooper et al., 1990).
Synthesis of Immunomodulating Agents : The compound has potential in the synthesis of novel immunosuppressants, as demonstrated by synthetic studies on similar compounds. For instance, the synthesis of KF20444, a novel immunosuppressant, highlights the role of fluorinated compounds in developing new therapeutic agents (Chujo et al., 2001).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas .
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-4-2-1-3-7(8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAFIHFRESDDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)
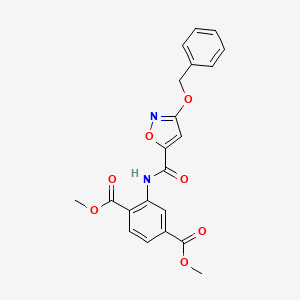
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)
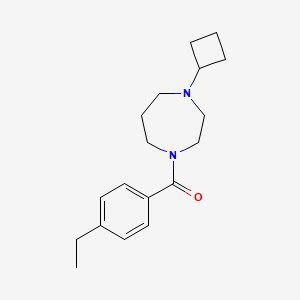
![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)
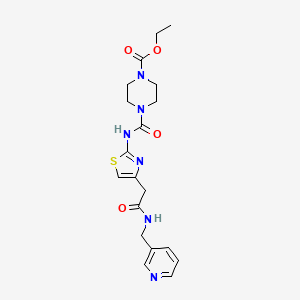
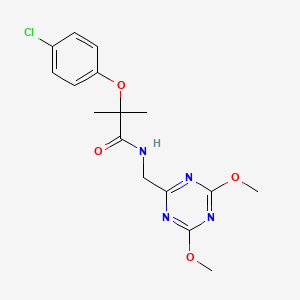
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)
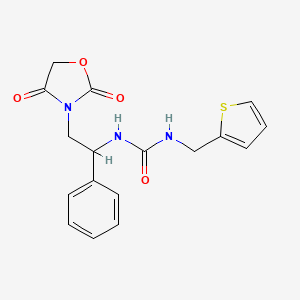
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
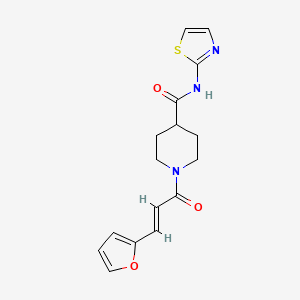
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2465694.png)